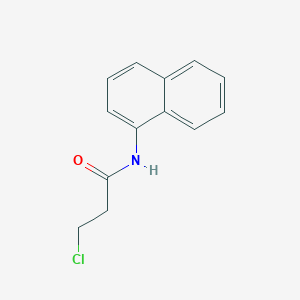

3-chloro-N-1-naphthylpropanamide

Description

Properties

IUPAC Name |

3-chloro-N-naphthalen-1-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEAPHXDUWABSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-N-1-naphthylpropanamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of naphthalene followed by a Clemmensen reduction to introduce the propyl group . The reaction conditions often require the use of anhydrous aluminum chloride as a catalyst and a suitable solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

3-chloro-N-1-naphthylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-N-1-naphthylpropanamide is widely used in scientific research, particularly in the fields of chemistry and biology. It is utilized in proteomics research to study protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in materials science for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-1-naphthylpropanamide involves its interaction with specific molecular targets. In proteomics research, it may bind to proteins and alter their function, thereby providing insights into protein-protein interactions and cellular pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparison with Similar Compounds

3-chloro-N-1-naphthylpropanamide can be compared with other similar compounds such as:

3-chloro-N-(4-methoxyphenyl)propanamide: This compound has a similar structure but with a methoxy group instead of a naphthyl group.

3-chloro-N-1-phenylpropanamide: This compound has a phenyl group instead of a naphthyl group, making it less bulky and potentially less selective in its interactions.

The uniqueness of this compound lies in its naphthyl group, which provides distinct steric and electronic properties that can influence its reactivity and interactions in research applications .

Biological Activity

3-chloro-N-1-naphthylpropanamide, also known as a derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN

- Molecular Weight : 219.68 g/mol

- CAS Number : 22302-59-6

The compound features a naphthalene ring substituted with a propanamide group and a chlorine atom, which contributes to its unique biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study conducted by researchers demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through the induction of apoptosis and cell cycle arrest at the G2/M phase. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from dividing.

Case Studies

-

Breast Cancer Study :

- Objective : Evaluate the antiproliferative effects on MCF-7 cells.

- Results : Significant reduction in cell viability (p < 0.01) was observed at concentrations above 10 µM after 48 hours of treatment.

-

Prostate Cancer Study :

- Objective : Assess the effects on PC-3 cells.

- Results : The compound showed a dose-dependent inhibition of cell growth, with IC50 values calculated at approximately 15 µM.

Comparative Analysis with Other Compounds

| Compound Name | Antiproliferative Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | ~10-15 | Apoptosis induction, cell cycle arrest |

| Naphthalene derivatives | Moderate | ~20 | Varies; generally lower activity |

| Other halogenated amides | Variable | ~25-30 | Various; often less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.